molecular formula C17H33N3O3 B14783885 (S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate

(S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate

Cat. No.: B14783885
M. Wt: 327.5 g/mol
InChI Key: GYBBTFVDWWGLKN-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an amide linkage, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amide Group: The amide linkage is introduced by reacting the piperidine derivative with an appropriate amine and carboxylic acid derivative.

    Attachment of the tert-Butyl Ester Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate
  • Benzyl (3R)-3-{[(2S)-2-amino-N,3-dimethylbutanamido]methyl}piperidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the tert-butyl ester group and the configuration of the piperidine ring

Properties

Molecular Formula

C17H33N3O3

Molecular Weight

327.5 g/mol

IUPAC Name

tert-butyl 4-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H33N3O3/c1-12(2)14(18)15(21)19(6)11-13-7-9-20(10-8-13)16(22)23-17(3,4)5/h12-14H,7-11,18H2,1-6H3

InChI Key

GYBBTFVDWWGLKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1CCN(CC1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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